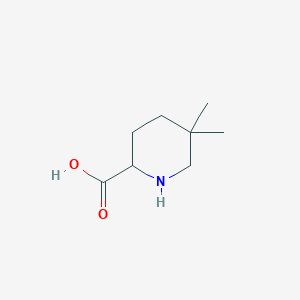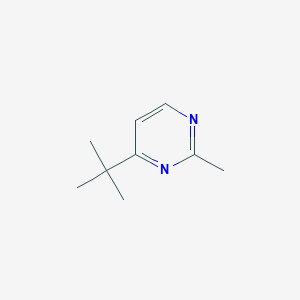
7-Phenylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylnaphthalen-2-amine is an organic compound with the molecular formula C16H13N. It is a derivative of naphthalene, where an amine group is attached to the second carbon of the naphthalene ring, and a phenyl group is attached to the seventh carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylnaphthalen-2-amine typically involves the reaction of 2-naphthylamine with a phenylating agent. One common method is the condensation of 2-naphthylamine with benzene in the presence of a catalyst such as aluminum chloride (Friedel-Crafts alkylation). The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically enhanced through recrystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Phenylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Yields more saturated amine derivatives.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
7-Phenylnaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of antioxidants and stabilizers for rubber and plastics.
Mechanism of Action
The mechanism of action of 7-Phenylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
2-Naphthylamine: Another naphthalene derivative with an amine group at the second carbon.
N-Phenyl-2-naphthylamine: Similar structure but with the phenyl group attached to the nitrogen atom.
Naphthalene: The parent compound without any substituents.
Comparison: 7-Phenylnaphthalen-2-amine is unique due to the specific positioning of the phenyl and amine groups, which imparts distinct chemical and biological properties. Compared to 2-naphthylamine, it has enhanced stability and different reactivity patterns. N-Phenyl-2-naphthylamine, while similar, has different electronic properties due to the phenyl group being attached to the nitrogen atom rather than the naphthalene ring.
Properties
Molecular Formula |
C16H13N |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
7-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C16H13N/c17-16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11H,17H2 |
InChI Key |
ZJMBNWAUVFXOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


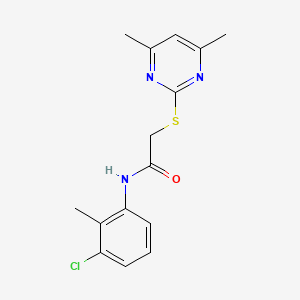
![Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11770106.png)
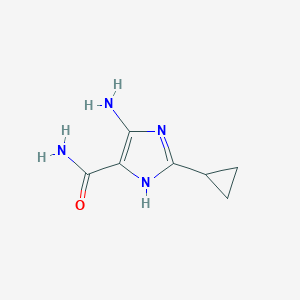
![2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)
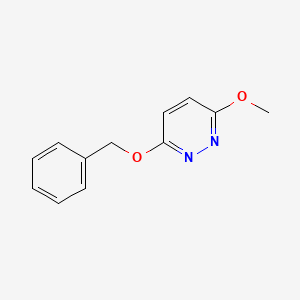

![ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11770116.png)
![Benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B11770130.png)


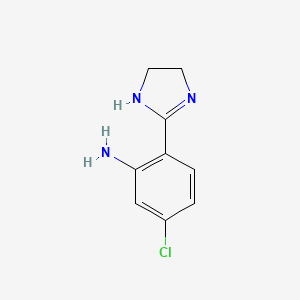
![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)
